![molecular formula C17H15NO B14348010 4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile CAS No. 93315-24-3](/img/structure/B14348010.png)
4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile is an organic compound characterized by the presence of a benzonitrile group attached to a prop-1-enyl chain, which is further substituted with a 4-methylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methylphenol and 4-bromobenzonitrile.
Formation of 4-methylphenoxyprop-1-ene: 4-methylphenol is reacted with 3-bromoprop-1-ene in the presence of a base such as potassium carbonate to form 4-methylphenoxyprop-1-ene.
Coupling Reaction: The 4-methylphenoxyprop-1-ene is then coupled with 4-bromobenzonitrile using a palladium-catalyzed Heck reaction to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzoic acid.
Reduction: Formation of 4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzylamine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学的研究の応用
4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as Alzheimer’s and Parkinson’s.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclooxygenase-2 (COX-2) and β-secretase, which are involved in inflammatory and amyloidogenic pathways.
Pathways Involved: It may inhibit the activation of signal transducer and activator of transcription 3 (STAT3) and reduce the expression of inflammatory proteins, thereby exerting anti-inflammatory and neuroprotective effects.
類似化合物との比較
Similar Compounds
- 4-[(E)-3-(4-methoxyphenoxy)prop-1-enyl]benzonitrile
- 4-[(E)-3-(4-chlorophenoxy)prop-1-enyl]benzonitrile
- 4-[(E)-3-(4-fluorophenoxy)prop-1-enyl]benzonitrile
Uniqueness
4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile compared to similar compounds.
特性
CAS番号 |
93315-24-3 |
|---|---|
分子式 |
C17H15NO |
分子量 |
249.31 g/mol |
IUPAC名 |
4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile |
InChI |
InChI=1S/C17H15NO/c1-14-4-10-17(11-5-14)19-12-2-3-15-6-8-16(13-18)9-7-15/h2-11H,12H2,1H3/b3-2+ |
InChIキー |
PQOMOBUHLFJENH-NSCUHMNNSA-N |
異性体SMILES |
CC1=CC=C(C=C1)OC/C=C/C2=CC=C(C=C2)C#N |
正規SMILES |
CC1=CC=C(C=C1)OCC=CC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


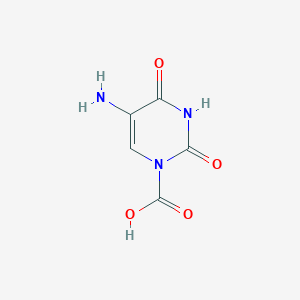
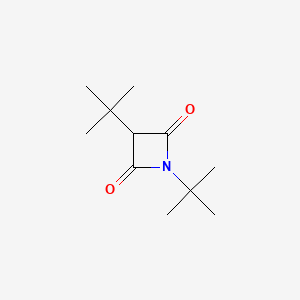

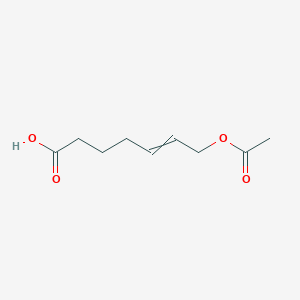

![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)
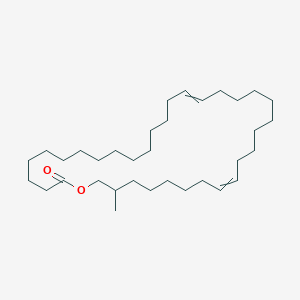
![2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14347969.png)
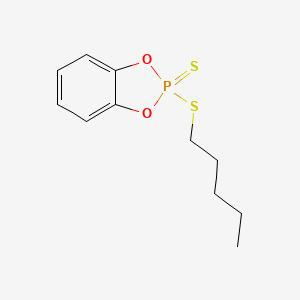
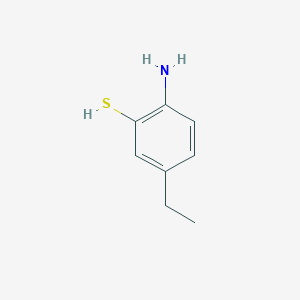
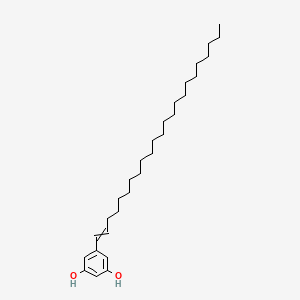

![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)
